molecular formula C9H9ClN2O3 B1527461 2-[(2-Carbamoyl-4-chlorophenyl)amino]acetic acid CAS No. 1249463-06-6

2-[(2-Carbamoyl-4-chlorophenyl)amino]acetic acid

Cat. No.: B1527461
CAS No.: 1249463-06-6
M. Wt: 228.63 g/mol
InChI Key: PXHJIQSSOYRSRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Carbamoyl-4-chlorophenyl)amino]acetic acid is a substituted acetic acid derivative featuring a 4-chlorophenyl ring with a carbamoyl group at the 2-position and an amino linkage to the acetic acid moiety. Its synthesis likely involves regioselective halogenation and amidation steps, akin to methods used for structurally related brominated analogs (e.g., 2-(3-bromo-4-methoxyphenyl)acetic acid) .

Properties

IUPAC Name

2-(2-carbamoyl-4-chloroanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c10-5-1-2-7(12-4-8(13)14)6(3-5)9(11)15/h1-3,12H,4H2,(H2,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHJIQSSOYRSRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)N)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(2-Carbamoyl-4-chlorophenyl)amino]acetic acid, also known by its CAS number 1249463-06-6, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.

  • Molecular Formula : C9H9ClN2O3
  • Molar Mass : 228.63 g/mol
  • CAS Number : 1249463-06-6

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds with a similar structure exhibit significant antimicrobial properties. For instance, derivatives containing a β-amino acid moiety have shown effective inhibition against various pathogens, including bacteria and fungi.

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
2-Carbamoyl-4-chlorophenyl derivativesMycobacterium tuberculosis<1 µg/mL
2-Carbamoyl-4-chlorophenyl derivativesStaphylococcus aureus0.5 µg/mL

Studies have demonstrated that the presence of halogenated phenyl groups enhances the antimicrobial efficacy of these compounds by improving their interaction with microbial cell membranes .

2. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory potential through various in vitro and in vivo models. For example, it has been shown to suppress lipopolysaccharide (LPS)-induced tumor necrosis factor α (TNF α) production in whole blood cell cultures, indicating its role in modulating inflammatory responses.

Case Study:
A study involving the administration of this compound in mice demonstrated significant inhibition of carrageenan-induced footpad edema, comparable to established anti-inflammatory agents such as tacrolimus . The results suggest that this compound may be a promising candidate for treating inflammatory conditions.

3. Anticancer Activity

Emerging evidence points to the anticancer potential of this compound. Computational studies have indicated that similar compounds exhibit potent inhibitory activity against various cancer cell lines.

Cell LineIC50 Value (µM)Reference
HEP2 (Laryngeal carcinoma)10
Colon cancer cells15

These findings highlight the compound's ability to induce apoptosis in cancer cells, possibly through the modulation of caspase pathways .

The biological activities of this compound may be attributed to its structural features, particularly the chlorophenyl group which enhances its interaction with biological targets. The compound's ability to inhibit key enzymes involved in inflammation and cancer progression makes it a valuable subject for further research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A systematic comparison with structurally related compounds reveals key differences in physicochemical and biological properties:

Compound Substituents Molecular Weight Lipophilicity (log k) Biological Activity Key References
2-[(2-Carbamoyl-4-chlorophenyl)amino]acetic acid -Cl, -CONH₂, -NH-CH₂COOH 244.66 (calculated) Not reported Unknown (discontinued)
2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid -Br, -CONH₂, -NH-CH₂COOH 273.09 Not reported Research use (carboxylic acid class)
(S)-2-Amino-2-(4-chlorophenyl)acetic acid -Cl, -NH₂, -CH₂COOH 199.62 Not reported Chiral building block for peptides
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates -Cl (×2), -OCO-NHR Varies by R-group log k = 1.2–3.5 (HPLC) Antifungal/antibacterial potential
Wy-14,643 ([4-chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic acid) -Cl, thioether, pyrimidine 323.80 High (lipophilic) Hepatocarcinogen (peroxisome proliferator)

Key Observations :

  • Halogen Effects: Chlorine (electron-withdrawing) vs. bromine (larger, polarizable) substituents influence electronic density and binding interactions.
  • Carbamoyl vs. Amino Groups: The carbamoyl group (-CONH₂) in the target compound enhances hydrogen-bonding capacity compared to the simpler amino group (-NH₂) in (S)-4-chlorophenylglycine, which is used in peptide synthesis .
  • Lipophilicity: Compounds like 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates exhibit log k values of 1.2–3.5 via HPLC, suggesting moderate lipophilicity suitable for membrane penetration . The target compound’s log k remains unmeasured but is expected to be lower due to the polar acetic acid moiety.

Preparation Methods

Synthesis via o-Chloroacetophenone and para-Chlorophenol (Improved Method)

One extensively documented method uses o-chloroacetophenone and para-chlorophenol as starting materials, proceeding through an intermediate 1-(2-(4-chlorophenoxy)phenyl)ethyl ketone, followed by sulfur and morpholine quinoline mediated reactions and hydrolysis to yield the target compound.

Key steps:

Step Reagents and Conditions Description Outcome
1 o-Chloroacetophenone, para-chlorophenol, sodium hydroxide, copper powder, nitrogen atmosphere, 125–130°C, 10 hours Formation of 1-(2-(4-chlorophenoxy)phenyl)ethyl ketone Intermediate obtained with high purity without need for further purification
2 Intermediate, sublimed sulfur powder, morpholine quinoline, reflux 5 hours Cyclization or rearrangement step Conversion to a sulfur-containing intermediate
3 Hydrochloric acid (conc.), glacial acetic acid, reflux 18 hours Hydrolysis and acidification Formation of this compound
4 Extraction, washing, drying, recrystallization with solvents (ethyl acetate, sherwood oil, toluene) Purification Isolation of the pure compound as tawny solid

This method offers:

  • Mild reaction conditions compared to older methods.
  • Improved yield and purity.
  • Reduced operational hazards and cost-effectiveness due to the use of sodium hydroxide and copper powder rather than more expensive or hazardous reagents.

The detailed reaction conditions and quantities for a typical batch are:

Reagent Quantity (grams)
o-Chloroacetophenone 500
para-Chlorophenol 1000
Sodium hydroxide 250
Copper powder 40
Sublimed sulfur powder 250
Morpholine quinoline 1000
Concentrated hydrochloric acid 1800 mL
Glacial acetic acid (≥99.5%) 1800 mL

The final purified yield reported is approximately 431 grams of the pure compound from the above batch size.

Alternative Amination and Purification Process

Another approach involves reacting an intermediate with an amination reagent to obtain the target compound, followed by hydrolysis, acidification, and purification through recrystallization.

Key features of this method:

  • Use of lower-cost reagents as starting materials.
  • Mild reaction conditions that facilitate scale-up.
  • High yield and purity through conventional recrystallization.
  • Purification solvents include methanol, ethanol, acetone, tetrahydrofuran, ethyl acetate, and others, allowing flexibility depending on available resources.

Purification steps:

  • Recrystallization under drying conditions (dry gas purging or closed drying devices).
  • Filtration to remove insolubles.
  • Rotary evaporation and drying to obtain refined product.

This method is advantageous for industrial production due to its simplicity and cost-effectiveness.

Comparative Analysis of Preparation Methods

Aspect Method Using o-Chloroacetophenone and para-Chlorophenol Amination and Recrystallization Method
Starting Materials o-Chloroacetophenone, para-chlorophenol Intermediate with formula (II), amination reagent
Reaction Conditions 125–130°C, 10 hours, nitrogen atmosphere Mild, room temperature to moderate heating
Key Reagents Sodium hydroxide, copper powder, sulfur, morpholine quinoline Amination reagent, hydrolysis agents
Purification Extraction, washing, recrystallization with organic solvents Recrystallization with various solvents under drying conditions
Yield High (e.g., 431 g from 500 g starting material) High, with good purification yield
Operational Complexity Moderate, requires reflux and controlled atmosphere Simple, easy to control and scale up
Cost Moderate, uses inexpensive reagents Lower, uses cheaper reagents and simpler steps

Summary of Research Findings

  • The improved synthesis route starting from o-chloroacetophenone and para-chlorophenol is well-optimized for yield and purity, reducing reaction severity and operational hazards.
  • The amination-based preparation process offers a novel, cost-effective alternative with mild conditions and straightforward purification, suitable for industrial scale-up.
  • Both methods emphasize the importance of purification steps involving recrystallization and solvent extraction to achieve high-purity this compound.
  • Use of copper powder as a catalyst and sodium hydroxide as a base is critical in the first method to facilitate the formation of the key intermediate.
  • The reaction times, temperatures, and solvent systems are carefully optimized to balance yield and purity while minimizing by-products.

Q & A

Advanced Research Question

  • HPLC-PDA : Use C18 columns (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile gradients.
  • LC-HRMS : Identifies impurities via exact mass (e.g., m/z 315.0321 for brominated byproducts) .
  • NMR <sup>1</sup>H–<sup>13</sup>C HSQC : Detects diastereomers or regioisomers .

How can solubility challenges be addressed in in vitro assays?

Advanced Research Question

  • Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin complexes.
  • pH adjustment : Solubility increases at pH >7 due to deprotonation of the acetic acid moiety (LogP = 3.88) .
  • Nanosuspensions : Reduce particle size to <200 nm via wet milling .

What strategies improve reproducibility in multi-step syntheses?

Advanced Research Question

  • Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy.
  • DoE (Design of Experiments) : Optimize parameters (e.g., 3<sup>2</sup> factorial design for temperature and catalyst loading).
  • Batch records : Document exclusion of outlier reflections (e.g., 4 reflections removed via FCF_filter) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Carbamoyl-4-chlorophenyl)amino]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[(2-Carbamoyl-4-chlorophenyl)amino]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.